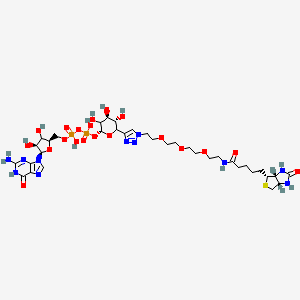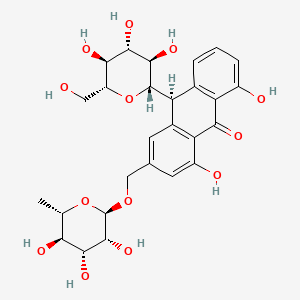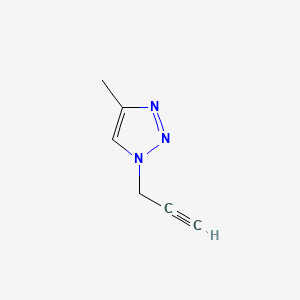
4-Methyl-1-prop-2-ynyltriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Methyl-1-prop-2-ynyltriazole typically involves a multi-step process. One common synthetic route includes the reaction of propargyl bromide with 4-methyl-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
4-Methyl-1-prop-2-ynyltriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group, with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and their derivatives .
Applications De Recherche Scientifique
4-Methyl-1-prop-2-ynyltriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to inhibit nitrification makes it valuable in studies related to soil microbiology and nitrogen cycling.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial enzymes.
Mécanisme D'action
The primary mechanism by which 4-Methyl-1-prop-2-ynyltriazole exerts its effects is through the inhibition of the enzyme ammonia monooxygenase. This enzyme is crucial in the nitrification process, converting ammonia to nitrite. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonia to nitrate, thereby retaining more nitrogen in the form of ammonium in the soil. This mechanism involves the irreversible binding of the compound to the active site of the enzyme, leading to its inactivation .
Comparaison Avec Des Composés Similaires
4-Methyl-1-prop-2-ynyltriazole is unique compared to other nitrification inhibitors due to its irreversible mode of action and higher efficiency across various soil types. Similar compounds include:
Dicyandiamide (DCD): A commonly used nitrification inhibitor that is less effective in acidic soils.
Nitrapyrin: Another nitrification inhibitor that is effective but can be volatile and less stable under certain conditions.
3,4-Dimethylpyrazole phosphate (DMPP): Known for its stability but may not be as effective in all soil types.
The uniqueness of this compound lies in its broad-spectrum efficacy and lower environmental impact compared to these other inhibitors .
Propriétés
Formule moléculaire |
C6H7N3 |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
4-methyl-1-prop-2-ynyltriazole |
InChI |
InChI=1S/C6H7N3/c1-3-4-9-5-6(2)7-8-9/h1,5H,4H2,2H3 |
Clé InChI |
CVORBLWAXAHJCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=N1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


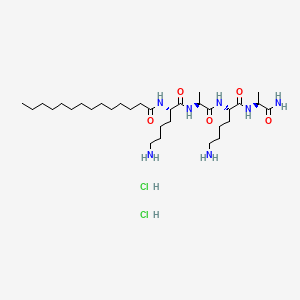
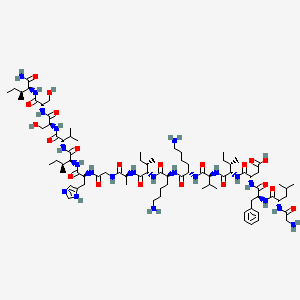
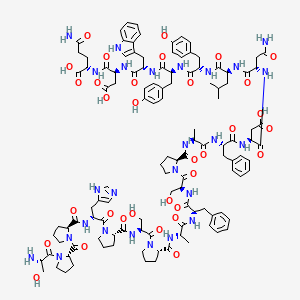
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
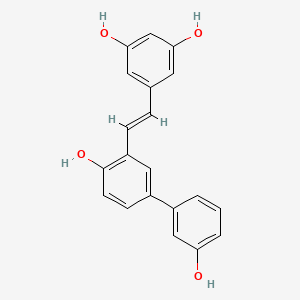
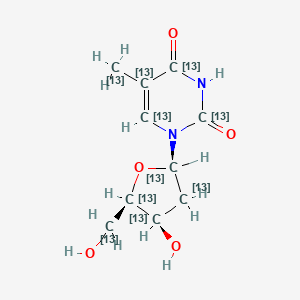
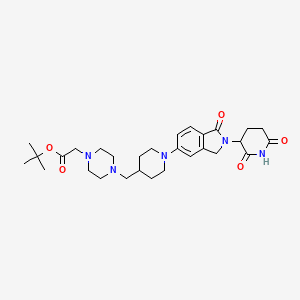
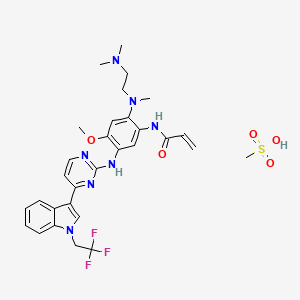
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
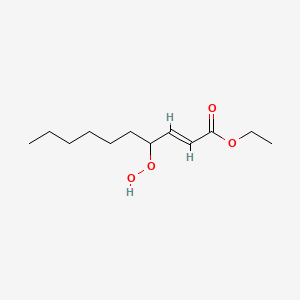
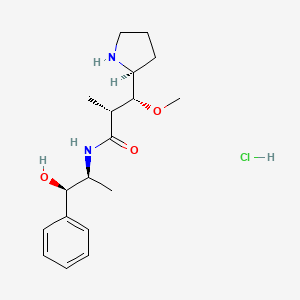
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
